2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid
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Overview
Description
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid, also known as 4-chloro-2-methoxyphenylalanine, is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of phenylalanine, an essential amino acid, and features a chloro and methoxy substituent on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorinating and methoxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes chlorination, methoxylation, and subsequent purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chloro and methoxy groups, resulting in different chemical properties and biological activities.
2-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid: Similar structure but with different positioning of the chloro and methoxy groups, leading to variations in reactivity and applications.
Uniqueness
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
1270312-11-2 |
---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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